molecular formula C13H16O B1222072 1-(2,3,6-trimethylphenyl)but-3-en-2-one CAS No. 54789-45-6

1-(2,3,6-trimethylphenyl)but-3-en-2-one

Cat. No.: B1222072
CAS No.: 54789-45-6
M. Wt: 188.26 g/mol
InChI Key: KBGDCKHDBZJUKE-UHFFFAOYSA-N
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Description

1-(2,3,6-trimethylphenyl)but-3-en-2-one is an organic compound with the molecular formula C13H16O It is a derivative of butenone, characterized by the presence of a 2,3,6-trimethylphenyl group attached to the butenone backbone

Preparation Methods

The synthesis of 1-(2,3,6-trimethylphenyl)but-3-en-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,3,6-trimethylbenzene with crotonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(2,3,6-trimethylphenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as halogens or nitrating agents, leading to the formation of halogenated or nitro derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,3,6-trimethylphenyl)but-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways. Its structural similarity to certain natural products makes it a useful probe in biochemical research.

    Medicine: Research into potential therapeutic applications of this compound is ongoing. Its ability to interact with specific molecular targets may lead to the development of new drugs.

    Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism by which 1-(2,3,6-trimethylphenyl)but-3-en-2-one exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the context of its use, but typically involve interactions with proteins and nucleic acids.

Comparison with Similar Compounds

1-(2,3,6-trimethylphenyl)but-3-en-2-one can be compared to other similar compounds such as:

    1-(2,3,6-Trimethylphenyl)-1-butanone: This compound differs by the position of the double bond, which can lead to different reactivity and applications.

    1-(2,3,6-Trimethylphenyl)-2-buten-1-one:

    1-(2,3,6-Trimethylphenyl)-3-buten-1-ol: The presence of a hydroxyl group in this compound introduces additional functional group chemistry.

Properties

CAS No.

54789-45-6

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

1-(2,3,6-trimethylphenyl)but-3-en-2-one

InChI

InChI=1S/C13H16O/c1-5-12(14)8-13-10(3)7-6-9(2)11(13)4/h5-7H,1,8H2,2-4H3

InChI Key

KBGDCKHDBZJUKE-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)C)CC(=O)C=C)C

Canonical SMILES

CC1=C(C(=C(C=C1)C)CC(=O)C=C)C

54789-45-6

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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